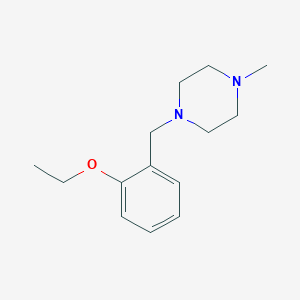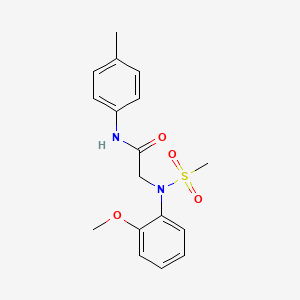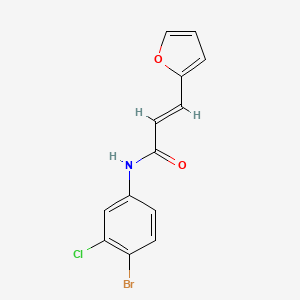
1-cyclopentyl-4-(4-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-cyclopentyl-4-(4-methoxybenzoyl)piperazine" is a chemical compound belonging to the piperazine class, which is significant in pharmaceutical and medicinal chemistry. Piperazine derivatives have been extensively studied for their diverse pharmacological properties and molecular interactions.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions and condensation processes. For example, in a study by Patel and Park (2014), piperazine-based compounds were synthesized using accelerated N-formylation, indicating a typical approach in synthesizing such compounds (Patel & Park, 2014).
Molecular Structure Analysis
Piperazine derivatives, including those with a methoxybenzoyl group, often exhibit interesting molecular conformations. Chinthal et al. (2021) discussed the hydrogen-bonded assembly in similar compounds, highlighting the structural intricacies of these molecules (Chinthal et al., 2021).
Chemical Reactions and Properties
Piperazine compounds can participate in various chemical reactions, forming complexes with other molecules. Studies like that of Kumara et al. (2017) and Faizi et al. (2016) provide insights into the chemical behavior and reactions of related piperazine derivatives (Kumara et al., 2017) (Faizi et al., 2016).
Physical Properties Analysis
The physical properties of piperazine compounds, such as melting points, solubility, and crystal structure, are crucial in understanding their behavior. The work of Harish et al. (2013) on similar compounds provides valuable information on these aspects (Harish et al., 2013).
科学的研究の応用
Diagnostic and Therapeutic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a lead candidate for therapeutic and diagnostic applications in oncology. Efforts to reduce its lipophilicity have led to the creation of novel analogs with added polar functionality, aiming to enhance its utility in tumor imaging and therapy. These analogs have shown affinities for σ receptor subtypes, with potential implications for cancer treatment and positron emission tomography (PET) radiotracers (Abate et al., 2011).
Dopamine Receptor Partial Agonists
1,4-Disubstituted aromatic piperazines, including 1-cyclopentyl-4-(4-methoxybenzoyl)piperazine derivatives, are recognized by aminergic G protein-coupled receptors. These compounds have been explored for their potential as high-affinity dopamine receptor partial agonists. They show promise in favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential therapeutic benefits for neuropsychiatric disorders (Möller et al., 2017).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives, including compounds derived from 1-cyclopentyl-4-(4-methoxybenzoyl)piperazine, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated moderate to good activities against various microorganisms, highlighting their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2010).
Cytotoxicity Against Cancer Cell Lines
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. These findings suggest the potential use of such compounds in the development of new anticancer therapies (Yarim et al., 2012).
特性
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-6-14(7-9-16)17(20)19-12-10-18(11-13-19)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUYEDGOAIGQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)


![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)


![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)
![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)
![3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B5593412.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B5593417.png)

